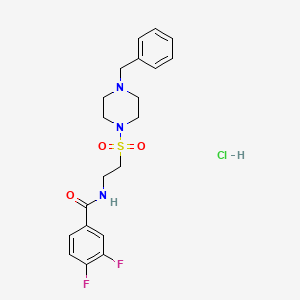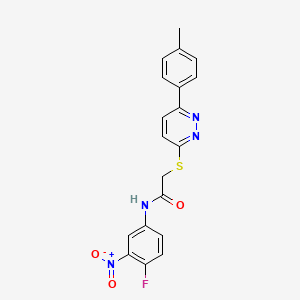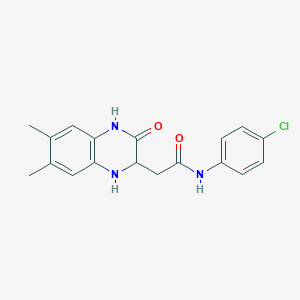![molecular formula C9H13NO B2389816 10-Azadispiro[2.1.35.23]decan-9-one CAS No. 2172600-71-2](/img/structure/B2389816.png)
10-Azadispiro[2.1.35.23]decan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro compounds are a class of organic compounds that have two or more rings that intersect at only one atom, which is called the spiro atom, usually a quaternary carbon. The prefix “aza-” indicates the presence of nitrogen in the ring. The numbers in the brackets following “spiro” in the name of the compound represent the number of atoms in each ring separated by the spiro atom .
Molecular Structure Analysis
The molecular structure of “10-Azadispiro[2.1.35.23]decan-9-one” would be expected to contain two or more cyclic structures intersecting at a single atom. The presence of “one” at the end of the name suggests the presence of a carbonyl group (C=O) in the molecule .Chemical Reactions Analysis
The reactivity of “10-Azadispiro[2.1.35.23]decan-9-one” would be expected to be influenced by the presence of the carbonyl group and the nitrogen in the ring. The carbonyl group is a common site of reactivity in organic compounds, and can undergo a variety of reactions including nucleophilic addition and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “10-Azadispiro[2.1.35.23]decan-9-one” would be expected to be influenced by its molecular structure. For example, the presence of a carbonyl group could increase its polarity, potentially affecting its solubility in various solvents .Applications De Recherche Scientifique
Chemical Space of DNA-Encoded Libraries
Recent advancements in DNA-encoded chemical libraries (DECLs) have shown potential in drug development, with a focus on the screening of encoded libraries to complement traditional hit discovery approaches. The reported structures emerging from DECL research demonstrate the technology's capability to generate hits suitable for lead development, highlighting the combinatorial nature of these libraries and the significance of library design parameters in pharmaceutical research (Franzini & Randolph, 2016).
Azines: Structure, Synthesis, and Application
The review on azines provides a comprehensive overview of the chemistry of 2,3-diaza-1,3-butadienes, discussing their synthesis, properties, applications, and organometallic chemistry. This highlights the broad chemical aspects and relevance of azine derivatives in various scientific fields, potentially offering parallels to the research and applications of 10-Azadispiro[2.1.35.23]decan-9-one in terms of chemical behavior and utility (Safari & Gandomi-Ravandi, 2014).
Decavanadate and Oxovanadates: Biological Activities
Decavanadate (V10O286-) and oxovanadates are explored for their many biological activities, impacting proteins, lipid structures, cellular functions, and demonstrating effects on oxidative stress processes and other biological properties. This review could offer insights into the bioactivity of complex chemical structures, possibly paralleling the research interest in 10-Azadispiro[2.1.35.23]decan-9-one by examining the impact of specific chemical configurations on biological systems (Aureliano & Crans, 2009).
Electrospun Nanofibres in Agriculture and Food Industry
The use of electrospun nanofibres in agriculture and the food industry is reviewed, covering applications in plant protection, encapsulation of biocontrol agents, and food packaging materials. This research area may share technological and application-based parallels with potential uses of 10-Azadispiro[2.1.35.23]decan-9-one in material science or as part of composite materials for agricultural or food industry applications (Noruzi, 2016).
Orientations Futures
Propriétés
IUPAC Name |
10-azadispiro[2.1.35.23]decan-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-7-8(2-1-3-8)6-9(10-7)4-5-9/h1-6H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOAEGJEFXFIQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CC3)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Azadispiro[2.1.35.23]decan-9-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2389733.png)
![1-(3,4-dimethylphenyl)-6-((4-nitrobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2389737.png)
![1-[(2-methyl-1H-indol-4-yl)oxy]-3-morpholino-2-propanol](/img/structure/B2389739.png)
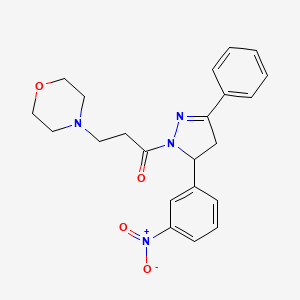
![N-[2-Oxo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2389742.png)
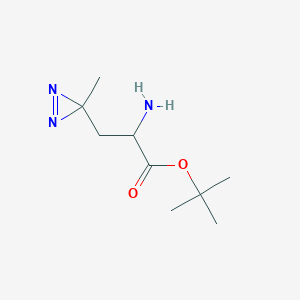

![(E)-4-(N,N-diallylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2389746.png)
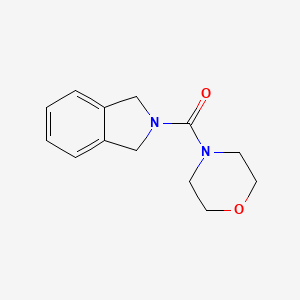
![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)quinoxaline-6-carboxamide](/img/structure/B2389750.png)

